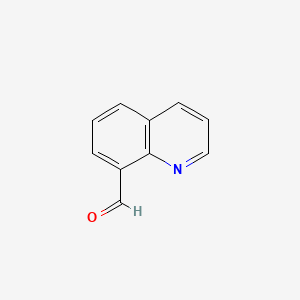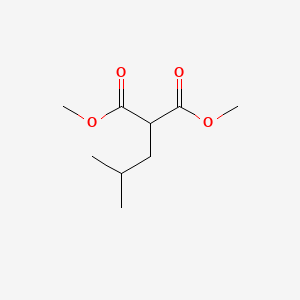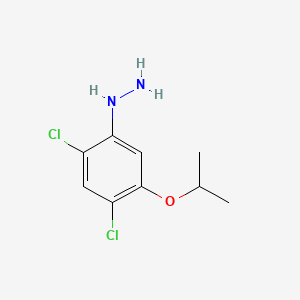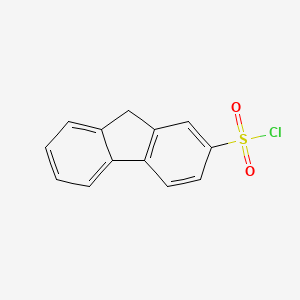
Chlorure de 9H-fluorène-2-sulfonyle
Vue d'ensemble
Description
9H-fluorene-2-sulfonyl chloride (9H-F2SC) is a synthetic organic compound that belongs to the group of sulfonyl chlorides. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 9H-F2SC is used in the preparation of several compounds, such as 9-fluorenone, 9-fluorenol, and fluorene-2-sulfonic acid. This compound is also used in the synthesis of several other organic compounds, such as 9-fluorenone-2-sulfonic acid, 9-fluorenol-2-sulfonic acid, and fluorene-2-sulfonamides.
Applications De Recherche Scientifique
Sonde fluorescente pour la reconnaissance des ions hypochlorite
Une sonde fluorescente à base de fluorène (FHBP) dépendant du mécanisme ESIPT avec une réponse « allumée » a été conçue pour la détermination sensible/sélective des ions hypochlorite (ClO−) par rapport à d'autres échantillons concurrents . La limite de détection pour ClO− pourrait être déterminée quantitativement par la sonde à 8,2×10−7 M . Cette sonde peut être utilisée avec succès pour la détection de ClO− sur des papiers filtres, des plaques de CCM, des cotons-tiges et des échantillons réels .
Biochimique pour la recherche en protéomique
Le chlorure de 9H-fluorène-2-sulfonyle est utilisé comme biochimique pour la recherche en protéomique . La protéomique est une étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses expériences de protéomique, y compris l'identification et la quantification des protéines, l'analyse des modifications post-traductionnelles et les études d'interaction protéine-protéine .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
9H-fluorene-2-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a reagent for the modification of amino acids and peptides. The sulfonyl chloride group in 9H-fluorene-2-sulfonyl chloride reacts with nucleophilic groups such as amines and thiols, forming stable sulfonamide and sulfonate ester bonds . This reactivity allows it to be used in the labeling and identification of proteins and peptides in proteomics research.
Cellular Effects
The effects of 9H-fluorene-2-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can alter cell signaling pathways by covalently modifying signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, 9H-fluorene-2-sulfonyl chloride has been shown to affect cell proliferation and apoptosis, making it a valuable tool in studying cellular responses to chemical modifications.
Molecular Mechanism
At the molecular level, 9H-fluorene-2-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the covalent modification of transcription factors by 9H-fluorene-2-sulfonyl chloride can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-fluorene-2-sulfonyl chloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 9H-fluorene-2-sulfonyl chloride may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 9H-fluorene-2-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, 9H-fluorene-2-sulfonyl chloride can cause toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
9H-fluorene-2-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with cellular biomolecules, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways is crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 9H-fluorene-2-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. The distribution of 9H-fluorene-2-sulfonyl chloride can affect its reactivity and the extent of its biochemical effects. Understanding the transport mechanisms is essential for optimizing the use of this compound in biochemical research.
Subcellular Localization
The subcellular localization of 9H-fluorene-2-sulfonyl chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 9H-fluorene-2-sulfonyl chloride can impact its activity and function, making it a valuable tool for studying compartment-specific biochemical processes.
Propriétés
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13354-17-1 | |
| Record name | 9H-Fluorene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-2-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013354171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-2-sulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)





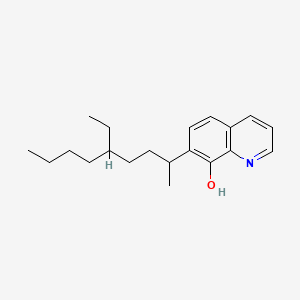
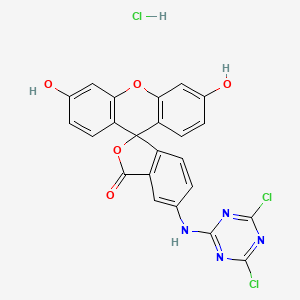
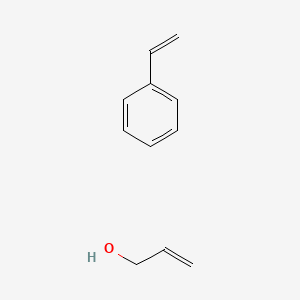

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)
